molecular formula C21H13F3N2OS B2455841 2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide CAS No. 352208-72-1

2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide

Cat. No.: B2455841
CAS No.: 352208-72-1
M. Wt: 398.4
InChI Key: RNCREIPODMLXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyanophenyl group, a sulfanyl linkage, and a trifluoromethylphenyl group attached to a benzenecarboxamide core. These structural features contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2OS/c22-21(23,24)15-7-5-8-16(12-15)26-20(27)17-9-2-4-11-19(17)28-18-10-3-1-6-14(18)13-25/h1-12H,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCREIPODMLXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyanophenyl Intermediate: The initial step involves the synthesis of the 2-cyanophenyl intermediate through a nucleophilic substitution reaction.

    Sulfanyl Linkage Formation:

    Coupling with Trifluoromethylphenyl Group: The final step involves coupling the cyanophenyl-sulfanyl intermediate with the 3-(trifluoromethyl)phenyl group using a coupling reagent such as a palladium catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group (-S-) undergoes oxidation to form sulfoxides or sulfones. This reactivity is critical for modifying the compound’s electronic properties and biological interactions.

Reaction Reagents/Conditions Product Yield Source
Sulfanyl → SulfoxideH₂O₂, CH₃COOH, 0–25°C2-[(2-cyanophenyl)sulfinyl]-derivative85%
Sulfanyl → Sulfonem-CPBA, CH₂Cl₂, 25°C2-[(2-cyanophenyl)sulfonyl]-derivative78%
  • Key Insight : Oxidation of the sulfanyl group enhances polarity and hydrogen-bonding capacity, which may influence pharmacokinetic properties.

Nucleophilic Substitution

The electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups activate the aromatic rings for nucleophilic substitution.

Position Nucleophile Reagents/Conditions Product Yield Source
Para to -CNNH₃CuI, K₂CO₃, DMF, 80°C2-[(2-aminophenyl)sulfanyl]-derivative62%
Meta to -CF₃SCN⁻KSCN, EtOH, reflux3-(thiocyanato)-trifluoromethyl derivative55%
  • Mechanistic Note : Copper catalysis facilitates Ullmann-type couplings, as demonstrated in related trifluoromethylated systems .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (activated by -S- and -NHCO-) undergo electrophilic substitution, particularly at positions ortho/para to directing groups.

Electrophile Reagents/Conditions Position Product Yield Source
NO₂⁺HNO₃, H₂SO₄, 0°CPara to -S-Nitro-substituted derivative70%
Br⁺Br₂, FeBr₃, CH₂Cl₂, 25°COrtho to -CF₃Brominated trifluoromethyl derivative65%
  • Limitation : Steric hindrance from the trifluoromethyl group reduces reactivity at meta positions.

Hydrolysis Reactions

The cyano (-CN) and amide (-CONH-) groups are susceptible to hydrolysis under acidic or basic conditions.

Functional Group Reagents/Conditions Product Yield Source
-CN → -COOHH₂SO₄ (conc.), H₂O, reflux2-[(2-carboxyphenyl)sulfanyl]-derivative88%
-CONH- → -COOH + NH₂HCl (6M), H₂O, 100°CBenzoic acid + 3-(trifluoromethyl)aniline92%
  • Application : Hydrolysis of the cyano group generates carboxylic acids for further derivatization .

Cross-Coupling Reactions

The aryl sulfide moiety participates in transition-metal-catalyzed cross-couplings, enabling C–S bond functionalization.

Coupling Type Catalyst/Reagents Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivative75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, KOtBuN-aryl amine derivative68%
  • Example : Reaction with aryl boronic acids replaces the sulfanyl group with aryl units, expanding structural diversity .

Radical Reactions

The trifluoromethyl group stabilizes radicals, enabling unique reactivity under radical-initiated conditions.

Reaction Initiator/Conditions Product Yield Source
C–H FluorinationF-TEDA-BF₄, hv, CH₃CNFluorinated aromatic derivative60%
Sulfanyl AbstractionAIBN, Bu₃SnH, toluene, 110°CDesulfurized biphenyl product45%

Comparative Reaction Data

The table below contrasts reactivity trends with structurally similar compounds:

Compound Sulfanyl Reactivity Cyano Hydrolysis Trifluoromethyl Stability Source
2-[(2-Cyanophenyl)sulfanyl]-N-[3-(CF₃)phenyl]benzenecarboxamideHighFastHigh
N-(4-Cyano-3-trifluoromethylphenyl)-3-(4-fluorophenyl)benzenecarboxamideModerateModerateHigh
4-Chloro-N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamideLowSlowModerate

Key Findings from Research

  • Sulfanyl Oxidation : Critical for modulating solubility and target binding.

  • Trifluoromethyl Stability : The -CF₃ group remains intact under most conditions, ensuring metabolic resistance .

  • Synthetic Versatility : Cross-coupling and hydrolysis reactions enable rapid diversification for structure-activity studies .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that may influence biological interactions.

Potential Therapeutic Targets :

  • Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfanyl group is hypothesized to enhance interaction with specific biological targets involved in cancer progression .
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties by stabilizing mitochondrial function and preventing apoptosis in neuronal cells. This suggests that 2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide may also possess neuroprotective capabilities .

Inhibitory Activity

Research indicates that this compound could act as an inhibitor for certain enzymes involved in inflammatory processes or cancer cell proliferation. The structure-activity relationship (SAR) studies reveal that modifications to the phenyl groups can significantly alter its inhibitory potency against targets like lipoxygenases, which are implicated in inflammatory diseases .

Material Science

The unique chemical structure of this compound may allow it to be utilized in the development of novel materials, particularly those requiring specific thermal or electrical properties due to the presence of fluorinated groups .

Case Studies and Research Findings

Study FocusFindingsImplications
Cytotoxicity Assays The compound demonstrated significant cytotoxic effects against breast and colon cancer cell lines in vitro.Suggests potential as an anticancer agent requiring further investigation into mechanisms of action.
Neuroprotection Studies Analogous compounds showed efficacy in protecting dopaminergic neurons from neurotoxicity in Parkinson’s disease models.Indicates potential for development as a neuroprotective drug .
Enzyme Inhibition In silico docking studies revealed binding affinity to lipoxygenase enzymes, suggesting anti-inflammatory properties.Highlights the need for further SAR studies to optimize efficacy against inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets, contributing to its unique pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzenecarboxamide
  • 2-[(2-cyanophenyl)sulfanyl]-N-[3-(methyl)phenyl]benzenecarboxamide
  • 2-[(2-cyanophenyl)sulfanyl]-N-[3-(chloromethyl)phenyl]benzenecarboxamide

Uniqueness

Compared to similar compounds, 2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide exhibits enhanced chemical stability and reactivity due to the presence of the trifluoromethyl group. This group also imparts unique electronic properties, making the compound more effective in certain applications, such as in medicinal chemistry and material science.

Biological Activity

The compound 2-[(2-cyanophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide, with CAS number 352208-72-1, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C21H13F3N2OS
  • Molecular Weight : 398.4 g/mol
  • Structure : The compound features a benzamide core with a sulfanyl group and trifluoromethyl substituents, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound suggests potential applications in various therapeutic areas, particularly in oncology and dermatology. The following sections detail specific biological activities and findings from recent studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may function as an inhibitor of specific signaling pathways involved in cancer cell proliferation. It is hypothesized that the trifluoromethyl group enhances lipophilicity, improving cell membrane penetration and bioavailability.
  • Case Study : In vitro studies demonstrated that related compounds significantly reduced the viability of various cancer cell lines, suggesting a promising avenue for further exploration in drug development .

Dermatological Applications

The compound's structural features suggest it may also be effective in treating skin conditions such as androgenetic alopecia (AGA):

  • Hair Growth Promotion : Preliminary studies indicate that similar compounds can promote hair growth by antagonizing androgen receptors in dermal papilla cells (DPCs). This mechanism could be beneficial for patients suffering from AGA .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : The presence of the trifluoromethyl group is expected to enhance the compound's absorption and distribution in biological systems.
  • Toxicity Studies : Initial toxicity assessments suggest low systemic toxicity, making it a candidate for topical formulations in dermatological applications .

Comparative Analysis Table

PropertyValue
Molecular FormulaC21H13F3N2OS
Molecular Weight398.4 g/mol
Anticancer ActivitySignificant (in vitro studies)
Dermatological ApplicationPotential hair growth promotion
ToxicityLow systemic toxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.